(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
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Description
(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H19ClN2O4 and its molecular weight is 350.8. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding and Structural Analysis
Studies on anticonvulsant enaminones and propenamides reveal the significance of hydrogen bonding in determining the crystal structures and conformations of these compounds. For instance, research on a set of anticonvulsant enaminones demonstrated the role of intermolecular N–H⋯O=C hydrogen bonds in forming infinite chains of molecules, highlighting the importance of hydrogen bonding in the structural assembly of these compounds (Kubicki, Bassyouni, & Codding, 2000). Additionally, studies on derivatives of enaminones and propenamides, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, provide insights into the role of enamine tautomers and the impact of intramolecular hydrogen bonding on the conformation and stability of these molecules (Johnson et al., 2006).
Synthesis and Reactivity
The synthesis and reactivity of compounds related to (E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide are areas of active research. For example, the synthesis of α-Halo-γ-hydroxyenamides using titanium tetrahalide mediated reactions demonstrates the versatility of enamide derivatives in chemical synthesis, providing pathways to various structurally complex and functionally diverse molecules (Yabuuchi et al., 2016). Similarly, the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes into heterocyclic derivatives showcases the potential of these compounds in constructing complex heterocyclic structures (Bacchi et al., 2005).
Properties
IUPAC Name |
(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-2-23-15-8-11(7-14(18)16(15)21)6-12(9-19)17(22)20-10-13-4-3-5-24-13/h6-8,13,21H,2-5,10H2,1H3,(H,20,22)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSPSGDCAYBJRT-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NCC2CCCO2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.